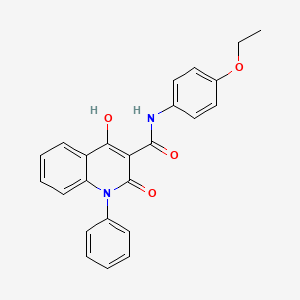

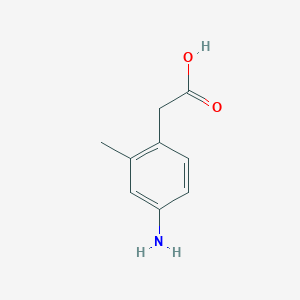

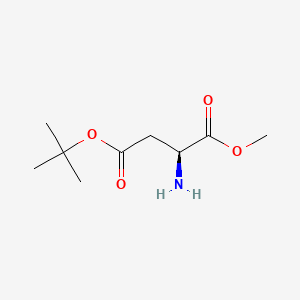

![molecular formula C20H23N3O5S2 B2522616 4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 895435-49-1](/img/structure/B2522616.png)

4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide" is a chemically synthesized molecule that may have potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their biological activities, which can be used to infer possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological activities. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with some compounds showing potency in in vitro assays . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported, using 4-aminophenazone as a precursor . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized and their structures confirmed by various spectroscopic methods . Additionally, the study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has revealed that different substituents on the benzamide ring can lead to different modes of supramolecular aggregation . These findings suggest that the molecular structure of "this compound" would also be crucial in determining its properties and potential applications.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by their chemical structure. Although the papers provided do not detail specific reactions involving the compound of interest, they do discuss the biological evaluation of similar compounds, which involves their interaction with biological targets . These interactions can be considered chemical reactions in a biological context, where the benzamide derivatives may inhibit or modulate the activity of enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are important for their biological activity and pharmacokinetic profile. For example, the synthesis and evaluation of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) have been reported, with one compound showing potent inhibitory activity and good oral drug-like behavior . These properties, including solubility, stability, and oral bioavailability, would be relevant to the analysis of "this compound" as well.

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds, including those related to benzothiazoles, can be evaluated using ABTS/PP decolorization assays. These assays help elucidate the reaction pathways underlying the antioxidant capacity, highlighting the complexity of reactions between antioxidants and radical species. For instance, certain antioxidants can form coupling adducts with radical cations, a reaction specific to some antioxidants of phenolic nature. This process, along with further oxidative degradation of these adducts, contributes to understanding the total antioxidant capacity of compounds and emphasizes the need for further research to fully grasp the contribution of specific reactions like coupling to antioxidant efficacy (Ilyasov et al., 2020).

Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives

Research into benzofused thiazole derivatives, including structures similar to 4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, has shown promise in developing alternative antioxidant and anti-inflammatory agents. By synthesizing and evaluating benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities, studies have identified compounds with significant potential, suggesting that these derivatives offer a promising template for the development of new therapeutic agents (Raut et al., 2020).

Biological Importance of Benzothiazoles

The synthesis and exploration of the biological importance of benzothiazole derivatives, including 2-(thio)ureabenzothiazoles, have highlighted their broad spectrum of biological activities. These activities span antimicrobial, analgesic, anti-inflammatory, and potential antitumor properties. The exploration of benzothiazole derivatives offers insights into their application in medicinal chemistry, underlining their significance as potential therapeutic agents (Rosales-Hernández et al., 2022).

Therapeutic Potential and Drug Development

The therapeutic potential of benzothiazoles, including the detailed patent review from 2010 to 2014, reveals the extensive pharmaceutical applications of benzothiazole derivatives. These compounds have demonstrated a wide spectrum of biological activities, making them significant in the treatment of various diseases and disorders. The review emphasizes the importance of benzothiazole nucleus in drug discovery and its role in the development of new chemotherapeutic agents (Kamal et al., 2015).

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-9-7-13(8-10-14)19(24)22-20-21-15-11-16(27-3)17(28-4)12-18(15)29-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVLISTVFDHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

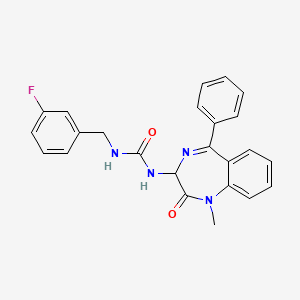

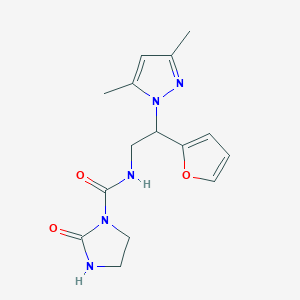

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)

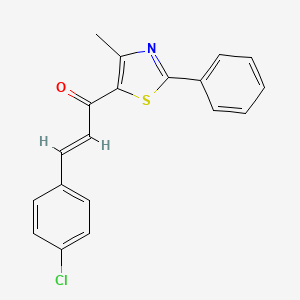

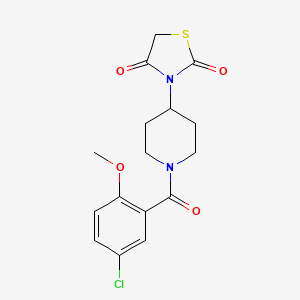

![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)

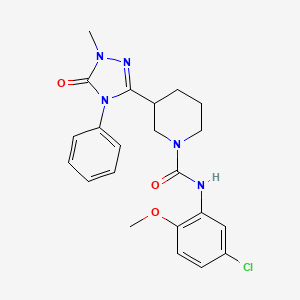

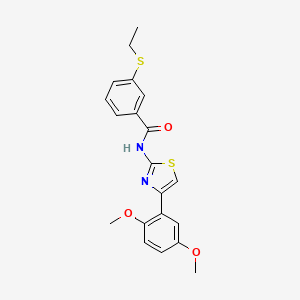

![N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2522548.png)

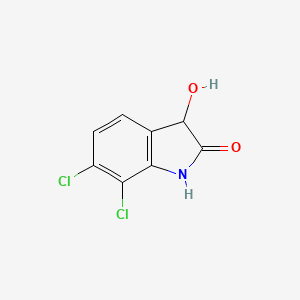

![4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2522555.png)